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Compound of Interest

Compound Name: Ethyl formate

Cat. No.: B1671648 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
formate (C₃H₆O₂), a common solvent and fragrance agent. The following sections detail its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering

valuable reference points for compound identification and structural elucidation. Detailed

experimental protocols for acquiring such data are also provided.

Structural and Spectroscopic Correlation
The various spectroscopic techniques provide complementary information to confirm the

structure of ethyl formate. Proton and Carbon NMR identify the number and connectivity of

hydrogen and carbon atoms, IR spectroscopy confirms the presence of key functional groups

(specifically the ester), and mass spectrometry determines the molecular weight and common

fragmentation patterns.
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Spectroscopic Analysis Workflow for Ethyl Formate

Ethyl Formate Structure (HCOOCH₂CH₃)

Spectroscopic Techniques

Derived Structural Information

O
//

H-C-O-CH₂-CH₃

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy

Mass Spectrometry

• 3 unique H environments (1:2:3 ratio)
• 3 unique C environments

• Connectivity (H-C-O, O-CH₂-CH₃)

Provides info on
 H & C framework

• Presence of C=O bond (ester)
• Presence of C-O bonds
• Presence of C-H bonds

Identifies
functional groups

• Molecular Weight (74 g/mol)
• Key fragments:

  [M-OC₂H₅]⁺, [M-C₂H₅]⁺, [C₂H₅]⁺

Determines mass and
fragmentation pattern

Click to download full resolution via product page

Caption: Workflow illustrating how NMR, IR, and Mass Spec provide distinct structural data for

ethyl formate.

Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of ethyl formate.

¹H NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 90 MHz
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~8.03 Singlet 1H N/A H-C=O

~4.22 Quartet 2H ~7.1 Hz -O-CH₂-CH₃

~1.29 Triplet 3H ~7.1 Hz -O-CH₂-CH₃

Table 1: ¹H NMR data for ethyl formate.[1][2]

¹³C NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 15.09 MHz

Chemical Shift (δ) ppm Assignment

~161.4 H-C=O

~60.1 -O-CH₂-CH₃

~14.2 -O-CH₂-CH₃

Table 2: ¹³C NMR data for ethyl formate.[3][4][5]

Infrared (IR) Spectroscopic Data
Sample Preparation: Liquid Film

Wavenumber (cm⁻¹) Vibration Type Functional Group

~2980 C-H Stretch Alkane

~1720 C=O Stretch Ester

~1180 C-O Stretch Ester

Table 3: Key IR absorption peaks for ethyl formate.[6][7]
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Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z) Proposed Fragment Ion

74 [C₃H₆O₂]⁺ (Molecular Ion)

46 [CH₂O₂]⁺ or [C₂H₆O]⁺

45 [HCOO]⁺ or [OC₂H₅]⁺

29 [CHO]⁺ or [C₂H₅]⁺

28 [CO]⁺

Table 4: Major fragmentation peaks in the mass spectrum of ethyl formate.[8][9][10]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)

Sample Preparation: Dissolve approximately 5-25 mg of ethyl formate in about 0.6-0.7 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[11][12]

For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-

to-noise ratio in a reasonable time.[11][12] Ensure the solution is homogeneous and free of

any particulate matter by filtering if necessary.[11]

Instrument Setup: Place the NMR tube in a spinner and insert it into the spectrometer's

magnet.

Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to

stabilize the magnetic field. The magnetic field homogeneity is then optimized through a

process called "shimming" to ensure sharp, well-resolved peaks.
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Data Acquisition:

¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the

spectral width, acquisition time, and relaxation delay. A small number of scans (e.g., 8 or

16) is usually sufficient for a proton spectrum.

¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single

lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of

scans is required.

Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum

using a Fourier Transform (FT). The spectrum is then phased, baseline corrected, and

referenced (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): For a pure liquid sample like ethyl formate, the spectrum

can be obtained directly as a thin film.[13] Place one to two drops of the liquid onto the

surface of a salt plate (e.g., NaCl or KBr).[14] Place a second salt plate on top to create a

thin, uniform liquid film between the plates.[14]

Instrument Setup: Place the "sandwich" of salt plates into the sample holder of the FT-IR

spectrometer.

Background Collection: Before running the sample, a background spectrum is collected with

nothing in the sample beam (or with clean, empty salt plates). This allows the instrument to

subtract signals from atmospheric water and carbon dioxide.

Sample Spectrum Collection: The sample is then scanned. The instrument software

automatically ratios the sample spectrum against the background spectrum to produce the

final absorbance or transmittance spectrum.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands and their corresponding functional groups.

Mass Spectrometry (MS)
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Sample Introduction: For a volatile liquid like ethyl formate, the sample is typically

introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a

direct insertion probe.[15] The sample is vaporized by heating in the injection port.[15]

Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are

bombarded with a high-energy electron beam (typically 70 eV).[15][16] This causes an

electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺).

[15]

Fragmentation: The high energy of the electron beam often imparts excess energy to the

molecular ion, causing it to break apart into smaller, charged fragments. This fragmentation

pattern is characteristic of the molecule's structure.

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions

based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum. The most abundant ion is assigned a relative intensity of 100% (the

base peak).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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